1-((4-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
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Overview
Description
1-((4-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a 4-chlorobenzyl group attached to a sulfonyl moiety, which is further connected to a piperidine ring substituted with a 1-methyl-1H-pyrazol-3-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the 4-chlorobenzyl sulfonyl chloride: This step involves the reaction of 4-chlorobenzyl chloride with sulfuryl chloride in the presence of a catalyst such as aluminum chloride to form 4-chlorobenzyl sulfonyl chloride.
Nucleophilic substitution: The 4-chlorobenzyl sulfonyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form 1-((4-chlorobenzyl)sulfonyl)piperidine.
Pyrazole substitution: Finally, the 1-((4-chlorobenzyl)sulfonyl)piperidine is reacted with 1-methyl-1H-pyrazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-((4-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base, N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1-((4-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies to understand its effects on biological systems, including its interaction with proteins and other biomolecules.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-((4-chlorobenzyl)sulfonyl)-3-(1H-pyrazol-3-yl)piperidine: Similar structure but lacks the methyl group on the pyrazole ring.
1-((4-methylbenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine: Similar structure but has a methyl group instead of a chlorine atom on the benzyl ring.
Uniqueness
1-((4-chlorobenzyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is unique due to the presence of both the 4-chlorobenzyl and 1-methyl-1H-pyrazol-3-yl groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets or improve its stability under various conditions.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-3-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-19-10-8-16(18-19)14-3-2-9-20(11-14)23(21,22)12-13-4-6-15(17)7-5-13/h4-8,10,14H,2-3,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPHXIDJKYHSLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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